VAP-1 Inhibition: Comparison with PXS-4681A
The target compound inhibits rat VAP-1 with an IC50 of 14 nM, whereas the widely used irreversible inhibitor PXS-4681A exhibits an IC50 of 3 nM against the same enzyme [1]. Although PXS-4681A is approximately 4.7-fold more potent, the target compound provides a reversible scaffold with a distinct chemical structure, which may offer advantages in probe selectivity and off-rate optimization.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 14 nM (rat VAP-1, CHO cells, [14C]-benzylamine substrate) |
| Comparator Or Baseline | PXS-4681A: 3 nM (rat VAP-1, recombinant enzyme assay) |
| Quantified Difference | 4.7-fold lower potency for target compound |
| Conditions | Target: CHO cells, 30 min preincubation; Comparator: recombinant enzyme, standard assay |
Why This Matters
For studies requiring a non-irreversible VAP-1 tool compound, the target provides a well-characterized alternative with moderate potency and a different chemical series, reducing the risk of pan-assay interference.
- [1] BindingDB, Ligand BDBM50427008 (CHEMBL2326864), IC50 14 nM (rat VAP-1). View Source
